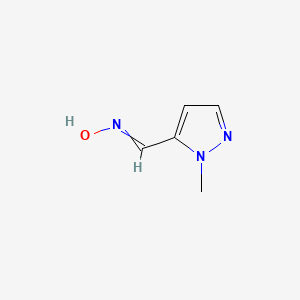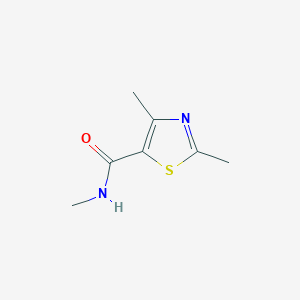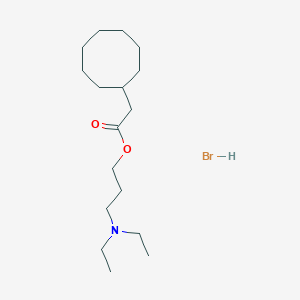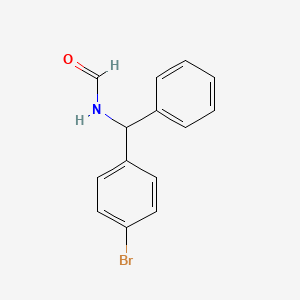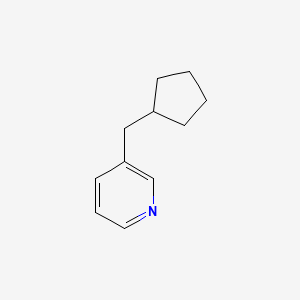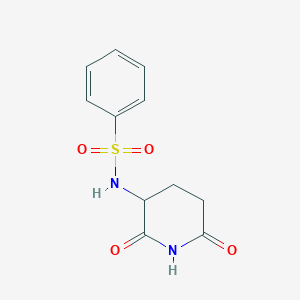
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the modulation of protein functions related to various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the reaction of 2,6-dioxopiperidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to modulate protein functions, particularly in the context of disease-related proteins.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as the cereblon protein. By binding to these targets, the compound can modulate their activity, leading to the degradation of certain proteins involved in disease processes. This mechanism is particularly relevant in the context of cancer therapy, where the compound can promote the degradation of proteins that drive uncontrolled cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide: A compound with a similar structure that also modulates protein functions.
Thalidomide: Another related compound known for its immunomodulatory effects.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is unique in its specific interaction with the cereblon protein and its ability to selectively degrade target proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
62143-63-9 |
|---|---|
Formule moléculaire |
C11H12N2O4S |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O4S/c14-10-7-6-9(11(15)12-10)13-18(16,17)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14,15) |
Clé InChI |
IVUJJWIVXRGSCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


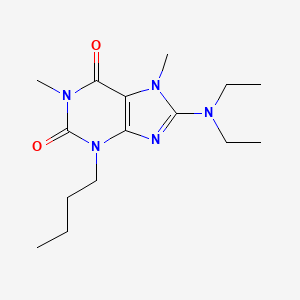
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
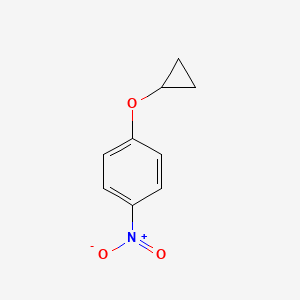
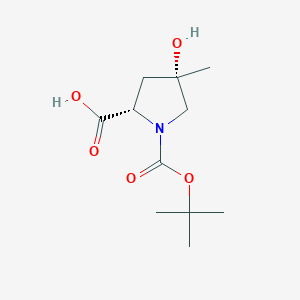
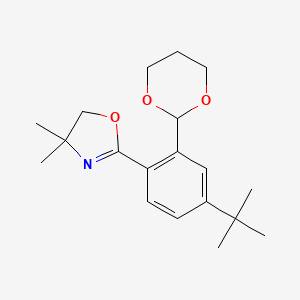

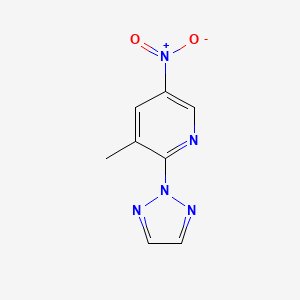
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
